molecular formula C46H36N6O2 B13772761 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene

1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene

Cat. No.: B13772761
M. Wt: 704.8 g/mol
InChI Key: PAHUULNNFSVYCA-UHFFFAOYSA-N
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Description

1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is a heterocyclic organic compound with the molecular formula C46H32N6O2. This compound is known for its unique structural properties, which include two oxadiazole rings and diphenylamino groups attached to a central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like DIBALH.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Diisobutylaluminum hydride (DIBALH), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s diphenylamino groups and oxadiazole rings play a crucial role in its activity. These functional groups can interact with various biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to act as a fluorescent probe suggests its potential for imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(5-(4-diphenylamino)phenyl-1,3,4-oxadiazol-2-yl)benzene is unique due to the presence of both diphenylamino groups and oxadiazole rings, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in optoelectronics and as a fluorescent probe in biological research .

Properties

Molecular Formula

C46H36N6O2

Molecular Weight

704.8 g/mol

IUPAC Name

N,N-diphenyl-4-[5-[4-[3-[4-(N-phenylanilino)phenyl]-2H-1,3,4-oxadiazol-5-yl]phenyl]-2H-1,3,4-oxadiazol-3-yl]aniline

InChI

InChI=1S/C46H36N6O2/c1-5-13-39(14-6-1)51(40-15-7-2-8-16-40)43-29-25-37(26-30-43)49-33-53-45(47-49)35-21-23-36(24-22-35)46-48-50(34-54-46)38-27-31-44(32-28-38)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-32H,33-34H2

InChI Key

PAHUULNNFSVYCA-UHFFFAOYSA-N

Canonical SMILES

C1N(N=C(O1)C2=CC=C(C=C2)C3=NN(CO3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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